![molecular formula C17H16ClNO3 B2761738 N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide CAS No. 2411263-56-2](/img/structure/B2761738.png)
N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have potential therapeutic applications in cancer treatment due to its ability to selectively kill cancer cells.
Mécanisme D'action
N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in ribosomal RNA synthesis and subsequently, a decrease in protein synthesis. Cancer cells that have high levels of RNA polymerase I transcription are more sensitive to N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide, making it a selective cancer cell killer.
Biochemical and Physiological Effects:
In addition to its effects on RNA polymerase I transcription, N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide has been found to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit DNA repair pathways, making cancer cells more susceptible to DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide is its selectivity for cancer cells, which reduces the potential for off-target effects. However, its mechanism of action is complex and may require specialized assays for proper evaluation. Additionally, its toxicity profile and optimal dosing regimen have yet to be fully elucidated.
Orientations Futures
Future research on N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide could focus on its potential as a combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. It could also be studied in the context of specific cancer types to determine its efficacy and optimal dosing regimen. Finally, further investigation into its mechanism of action and potential off-target effects could help to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide involves several steps, including the reaction of 2-chlorobenzaldehyde and 2-methoxybenzylamine to form an imine intermediate, which is then reduced to form the corresponding amine. The amine is then reacted with epichlorohydrin to form the oxirane ring, which is subsequently opened by the addition of carboxylic acid to form the final product.
Applications De Recherche Scientifique
N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide has been extensively studied in preclinical models of cancer, including breast, ovarian, and pancreatic cancer. It has been found to selectively target cancer cells that have high levels of RNA polymerase I transcription, which is often upregulated in cancer cells. This makes it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-14-9-5-3-7-12(14)16(19-17(20)15-10-22-15)11-6-2-4-8-13(11)18/h2-9,15-16H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDADTXQQMLMZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2Cl)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2761655.png)

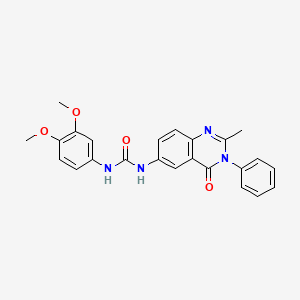
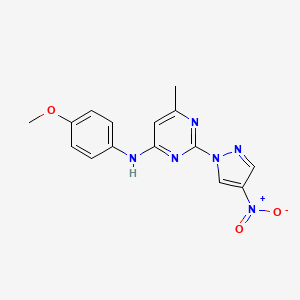

![N-(3-ethyl-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2761664.png)
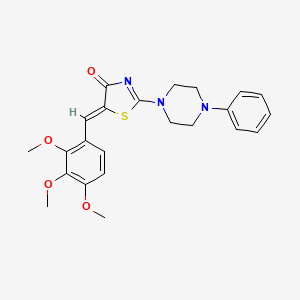
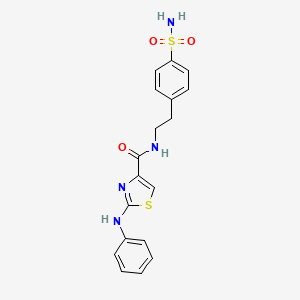


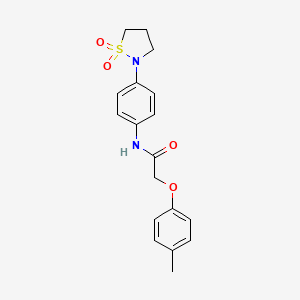
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2761674.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2761676.png)
